

Allyl 4-Hydroxybenzoate literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Allyl 4-Hydroxybenzoate**

Cat. No.: **B100444**

[Get Quote](#)

Introduction to Allyl 4-Hydroxybenzoate

Allyl 4-Hydroxybenzoate (A4HB), also known as Allylparaben, is an ester of 4-hydroxybenzoic acid and allyl alcohol.^[1] Its chemical structure uniquely combines the well-established preservative properties of the paraben family with the reactive potential of an allyl group. This dual functionality makes it a valuable monomer for creating advanced polymers and a functional building block in the synthesis of novel bioactive molecules.

While its methyl, ethyl, and propyl counterparts are widely recognized as preservatives in the cosmetic, pharmaceutical, and food industries, the allyl ester offers distinct advantages for covalent integration into material backbones, potentially reducing leachability and enhancing long-term efficacy.^{[2][3][4]} This guide delves into the core chemistry, biological significance, and practical applications of A4HB, providing a foundational resource for its use in advanced materials and therapeutic contexts.

Synthesis and Physicochemical Properties

A thorough understanding of a compound's synthesis and physical characteristics is paramount for its effective application. This section details a standard laboratory synthesis protocol and tabulates the key properties of **Allyl 4-Hydroxybenzoate**.

Synthesis Pathway: Esterification

The most common and direct method for synthesizing **Allyl 4-Hydroxybenzoate** is through the esterification of 4-hydroxybenzoic acid with an allyl halide, such as allyl bromide or allyl chloride, under basic conditions. The phenolic hydroxyl group of 4-hydroxybenzoic acid is first

deprotonated by a base (e.g., potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile, attacking the allyl halide in a Williamson ether synthesis-like reaction, although it is an esterification in this context.

A patented process outlines a method involving the simultaneous esterification and etherification of a carboxylated phenol, followed by rearrangement and saponification.[\[5\]](#) Another approach involves the reaction of 4-hydroxybenzoic acid with allyl alcohol in the presence of an acid catalyst.[\[6\]](#)

Experimental Protocol: Synthesis of Allyl 4-Hydroxybenzoate

This protocol describes a representative lab-scale synthesis adapted from established esterification principles.

Materials:

- 4-Hydroxybenzoic acid
- Allyl bromide
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Deionized water

Procedure:

- To a round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzoic acid (1 equivalent) and anhydrous DMF.

- Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.
- Stir the suspension at room temperature for 30 minutes.
- Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction to 60°C and let it stir overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into deionized water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure **Allyl 4-Hydroxybenzoate**.
- Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Physicochemical and Structural Data

The physical and chemical properties of **Allyl 4-Hydroxybenzoate** are summarized below. This data is essential for formulation development, predicting solubility, and ensuring stability.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ O ₃	[7]
Molar Mass	178.18 g/mol	[7]
IUPAC Name	prop-2-enyl 4-hydroxybenzoate	[7]
CAS Number	18982-18-8	[7]
Appearance	White to almost white crystalline powder	[1]
Melting Point	101.0 - 105.0 °C	[1]
XLogP (predicted)	2.1	[8]
Solubility	Slightly soluble in water; soluble in polar organic solvents.	[9]

The structure of **Allyl 4-Hydroxybenzoate** has been confirmed by various spectroscopic methods including FTIR, NMR, and mass spectrometry, with crystal structure data also available.[6][7]

Biological Activity and Mechanism of Action

The biological effects of **Allyl 4-Hydroxybenzoate** are primarily centered on its antimicrobial properties, a characteristic shared with other parabens.

Antimicrobial Efficacy

Parabens exert a broad-spectrum antimicrobial effect, making them effective preservatives.[2][3] Research has demonstrated that polymers incorporating hydroxybenzoate derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria such as *Staphylococcus aureus*.[10][11][12] While specific MIC values for the free monomer A4HB are not extensively reported in the initial search, its inclusion in polymer backbones has been shown to confer potent antibacterial properties.[13] The antimicrobial potency of parabens is

generally linked to the length of their alkyl chain, though the unsaturation in the allyl group may also influence its interaction with microbial membranes.[2]

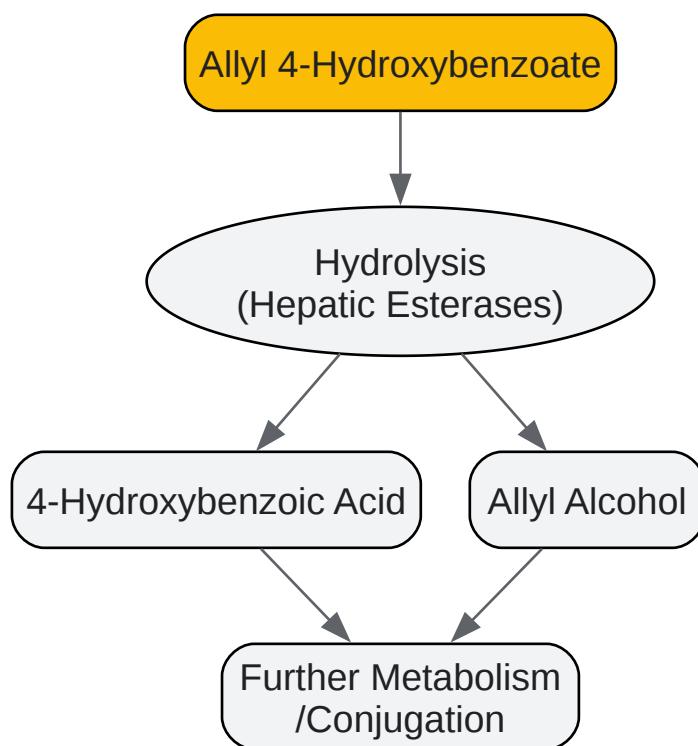
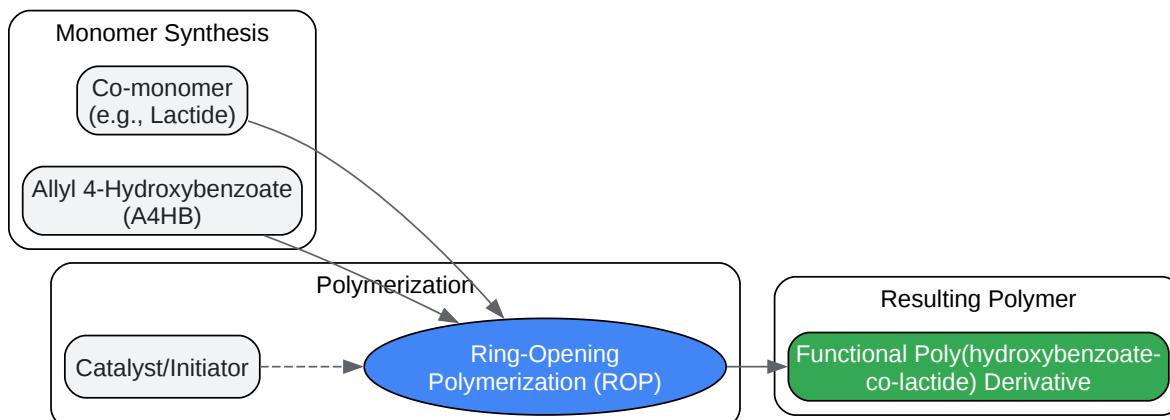
Proposed Mechanism of Action

The cytotoxic action of parabens against microbes is believed to be linked to mitochondrial dysfunction.[14][15] This mechanism involves the disruption of mitochondrial membrane potential and the uncoupling of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, cell death.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of paraben-induced bacterial cell death.

Applications in Drug Development and Materials Science



The unique bifunctional nature of A4HB makes it a valuable component in several advanced applications.

Monomer for Functional Polymers

Allyl 4-Hydroxybenzoate serves as a monomer for creating specialty polymers and optical resins.^[6] The allyl group provides a reactive site for radical polymerization, allowing it to be incorporated into polymer chains.^[6] The rigid benzoate core can enhance properties like the refractive index and thermal stability of the resulting polymer.^[6] This makes it suitable for applications in materials science, including the development of optical lenses and specialty coatings.

Antimicrobial and Biomedical Polymers

A significant application lies in the synthesis of polymers with inherent antimicrobial activity.^[10] ^[11] By incorporating A4HB into a polymer backbone, such as a polyester, through ring-opening polymerization, researchers can create materials that actively combat bacterial growth.^[12] This is particularly relevant for biomedical devices, wound dressings, and other applications where preventing microbial colonization is critical.

[Click to download full resolution via product page](#)

Caption: Expected metabolic pathway of **Allyl 4-Hydroxybenzoate**.

Safety and Toxicology

The primary health concern associated with **Allyl 4-Hydroxybenzoate** is skin sensitization. [1] [7]

Hazard Statement	Classification	Source(s)
------------------	----------------	-----------

| H317 | May cause an allergic skin reaction. | [1][7] |

Laboratory Safety Precautions:

- Handling: Use in a well-ventilated area. Avoid breathing dust.
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. [1]* Contact: In case of skin contact, wash with plenty of soap and water. If irritation or a rash occurs, seek medical attention. [1]* Storage: Keep the container tightly closed in a dry place.

The metabolite, allyl alcohol, is acutely toxic via oral, dermal, and inhalation routes and can cause severe irritation. [16][17][18] Therefore, understanding the rate and extent of A4HB hydrolysis is critical when evaluating its safety profile for any given application.

Conclusion and Future Outlook

Allyl 4-Hydroxybenzoate is a highly functional molecule with significant potential in materials science and biomedical applications. Its ability to act as both a polymerizable monomer and an antimicrobial agent opens avenues for the development of advanced functional materials with built-in preservative properties. Future research should focus on detailed toxicological profiling, quantifying its antimicrobial efficacy as a free monomer, and exploring its incorporation into a wider range of polymer systems for applications such as drug delivery and medical implants. The synthesis of degradable, active macromolecules from bioderived sources represents a promising frontier for this versatile compound. [11]

References

- ResearchGate. (n.d.). **Allyl 4-hydroxybenzoate** | Request PDF.
- ACS Publications. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. *Journal of the American Chemical Society*.
- National Institutes of Health. (n.d.). **Allyl 4-Hydroxybenzoate**. PubChem.

- Google Patents. (n.d.).
- (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity.
- (2025). Biosourced Functional Hydroxybenzoate- co-Lactide Polymers with Antimicrobial Activity.
- ResearchGate. (n.d.). Antimicrobial Screening of 4-(Methyl/allyl/ benzyl)oxy, 6-(H/alkyl)
- BOC Sciences. (n.d.).
- Google Patents. (n.d.).
- Sigma-Aldrich. (2024).
- Specific Polymers. (2025).
- PubChemLite. (n.d.).
- National Institutes of Health. (n.d.). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. PubMed.
- TCI Chemicals. (n.d.).
- BLD Pharm. (n.d.).
- ChemicalBook. (n.d.). 18982-18-8(4-hydroxybenzoic acid allyl ester).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- SciDok. (n.d.).
- National Institutes of Health. (n.d.). Methylparaben. PubChem.
- ChemicalBook. (2024). 4-Hydroxybenzoic acid: Synthesis method and Biological activity.
- Wikipedia. (n.d.). 4-Hydroxybenzoic acid.
- National Institutes of Health. (n.d.). Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. PubMed.
- DrugBank. (n.d.).
- LyondellBasell. (n.d.). Global Product Strategy (GPS) Safety Summary Allyl Alcohol.
- Occupational Safety and Health Administr
- Centers for Disease Control and Prevention. (1989). 1988 OSHA PEL Project - Allyl Alcohol | NIOSH.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Allyl alcohol.
- National Institutes of Health. (n.d.). From Metabolism and Pharmacokinetics to Applications: In Clinical and Forensic Toxicology. PubMed.
- National Institutes of Health. (n.d.). 4-Hydroxybenzoic Acid. PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Allyl 4-Hydroxybenzoate | 18982-18-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0530905B1 - Process for preparing carboxylated 2-allyl-phenols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Allyl 4-Hydroxybenzoate | C10H10O3 | CID 11171300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - Allyl 4-hydroxybenzoate (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 9. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Biosourced Functional Hydroxybenzoate- co-Lactide Polymers with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 16. lyondellbasell.com [lyondellbasell.com]
- 17. ALLYL ALCOHOL | Occupational Safety and Health Administration [osha.gov]

- 18. 1988 OSHA PEL Project - Allyl Alcohol | NIOSH | CDC [cdc.gov]
- To cite this document: BenchChem. [Allyl 4-Hydroxybenzoate literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100444#allyl-4-hydroxybenzoate-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com